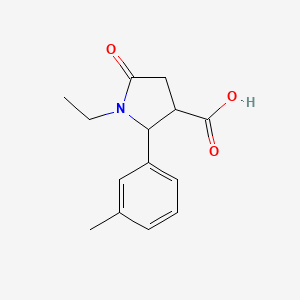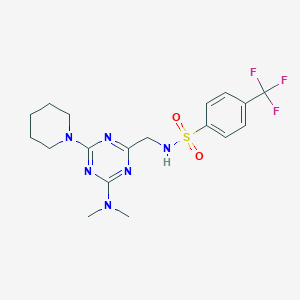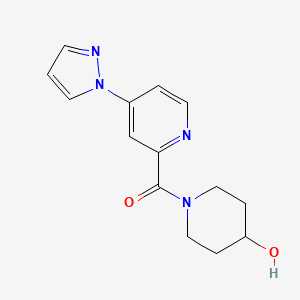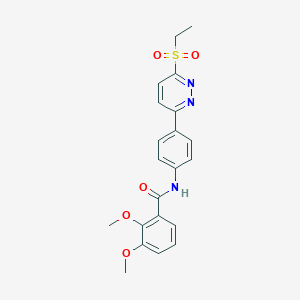
1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic compound. It contains several functional groups including an ethyl group, a 3-methylphenyl group, a pyrrolidine ring, a carbonyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The “1-Ethyl-2-(3-methylphenyl)” part suggests that an ethyl group and a 3-methylphenyl group are attached to the pyrrolidine ring at the 1 and 2 positions, respectively. The “5-oxo” indicates a carbonyl group at the 5 position of the pyrrolidine ring, and the “3-carboxylic acid” suggests a carboxylic acid group attached at the 3 position .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions. The carbonyl group could be involved in nucleophilic addition reactions. The pyrrolidine ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the carboxylic acid and carbonyl groups would likely make the compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Phosphine-Catalyzed Annulation :
- Ethyl 2-methyl-2,3-butadienoate, related to the compound , was used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This resulted in the synthesis of highly functionalized tetrahydropyridines, highlighting a method of producing complex molecules with potential pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Antibacterial Activity :
- Pyrrolopyridine analogs, synthesized from compounds similar to 1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, exhibited antibacterial activity. This demonstrates the compound's potential in the development of new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Pharmacological Applications
Enantioselective Reductions :
- Chiral bridged macrocyclic 1,4-dihydropyridines were synthesized starting from pyridine-3-5-dicarboxylic acid. This process, involving the reduction of activated carbonyl compounds, is significant for producing enantiomerically pure pharmaceuticals, showcasing the compound's relevance in stereoselective synthesis (Talma et al., 1985).
Antihypertensive Agents :
- 1,4-Dihydropyridines with carboxylic acid groups, structurally similar to the compound , have been identified as antihypertensive agents. This suggests potential cardiovascular therapeutic applications (Abernathy, 1978).
Anticancer and Antimicrobial Activity :
- Novel 5-oxopyrrolidine derivatives, related to this compound, have shown promising anticancer and antimicrobial activity, particularly against multidrug-resistant pathogens. This underscores the compound's importance in developing new therapeutic agents (Kairytė et al., 2022).
Cardiotonic Activity :
- Research on 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which share structural features with the compound , indicated potential cardiotonic activity. This adds another dimension to its potential therapeutic applications (Mosti et al., 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-6-4-5-9(2)7-10/h4-7,11,13H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIOWASZZVAXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1=O)C(=O)O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2658657.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2658658.png)

![4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2658662.png)

![8-chloro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2658668.png)

![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)

![N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2658675.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658677.png)
![methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B2658678.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2658680.png)
